molecular formula C7H6N4 B143660 2-(1H-Imidazol-1-yl)pyrimidine CAS No. 134914-65-1

2-(1H-Imidazol-1-yl)pyrimidine

Cat. No. B143660
M. Wt: 146.15 g/mol
InChI Key: WQMHSYISOHEFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a pyrimidine ring fused with an imidazole ring, which imparts unique properties to the compound.

Mechanism Of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes and proteins that are involved in various biological pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(1H-Imidazol-1-yl)pyrimidine depend on the specific biological pathway or enzyme that is targeted. For example, the compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(1H-Imidazol-1-yl)pyrimidine in lab experiments is its versatility. The compound can be used to target various enzymes and proteins involved in different biological pathways. Another advantage is that the compound is relatively easy to synthesize and purify. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(1H-Imidazol-1-yl)pyrimidine. One direction is to investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's effects on specific enzymes and proteins involved in the immune response. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyrimidine with imidazole in the presence of a suitable catalyst. Another method involves the reaction of 2-chloropyrimidine with imidazole in the presence of a base. The yield and purity of the compound depend on the reaction conditions, catalyst, and purification method.

Scientific Research Applications

2-(1H-Imidazol-1-yl)pyrimidine has shown promising results in various scientific research applications. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-9-7(10-3-1)11-5-4-8-6-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMHSYISOHEFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-1-yl)pyrimidine

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